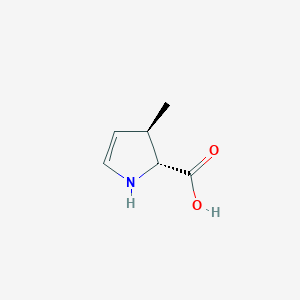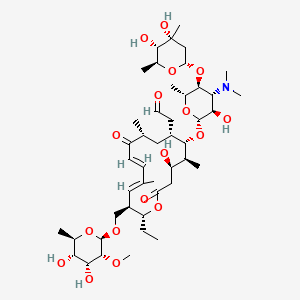
Macrocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrocin is a macrolide antibiotic that is tylonolide having mono- and diglycosyl moieties attached to two of its hydroxy groups. It has a role as a bacterial metabolite. It is an aldehyde, a disaccharide derivative, an enone, a macrolide antibiotic, a monosaccharide derivative and a leucomycin. It derives from a tylactone. It is a conjugate base of a this compound(1+).
Scientific Research Applications
Asthma Treatment
Macrocin, a type of macrolide such as clarithromycin and azithromycin, has been investigated for its potential use in treating asthma. Asthma, a chronic inflammatory disorder, leads to episodes of wheezing, breathlessness, chest tightness, and coughing. The immunomodulatory and potential antiviral properties of macrolides suggest their suitability for treating severe neutrophilic asthma and asthma exacerbations. However, current evidence from clinical trials presents mixed results, indicating the need for further research to identify specific asthma phenotypes responsive to macrolides (Wong et al., 2014).
Antibiotic Resistance Mechanisms
The increasing use of macrolides, including this compound, in both human and veterinary medicine has led to the emergence of antibiotic resistance, particularly in Enterobacteriaceae. Understanding the mechanisms of macrolide resistance is crucial for maintaining their efficacy in treating infections caused by these bacteria (Gomes et al., 2016).
Noncystic Fibrosis Bronchiectasis
Studies have explored the use of macrolides as immunomodulators in patients with noncystic fibrosis bronchiectasis. Macrolides have shown benefits such as reducing sputum volume, pulmonary exacerbation frequency, and antimicrobial treatment use, along with improving pulmonary function. Their anti-inflammatory and immunomodulatory effects make them a potential treatment option, but further studies are necessary to establish the ideal dose and duration of treatment (Figueiredo & Ibiapina, 2011).
Environmental Applications
Research has shown that some macrolides, like imbricin, exhibit environmentally friendly properties with antifungal, insecticidal, and phytoregulatory activities. These characteristics suggest their potential application in plant protection, offering alternatives for managing diseases and harmful arthropods and enhancing agricultural crop yield (Boikova et al., 2018).
Immunomodulatory Effects
Macrolides, including this compound, have been recognized for their immunomodulatory effects in treating chronic pulmonary inflammatory syndromes. These effects have been associated with decreased hospital stays and mortality in patients with community-acquired pneumonia (CAP) when used alone or with other antibiotics. The immunomodulatory properties of macrolides extend beyond antibacterial effects, demonstrating a broader therapeutic potential (Amsden, 2005).
Properties
CAS No. |
11049-15-3 |
|---|---|
Molecular Formula |
C45H75NO17 |
Molecular Weight |
902.1 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C45H75NO17/c1-12-32-29(21-57-44-41(56-11)38(53)36(51)25(5)59-44)17-22(2)13-14-30(48)23(3)18-28(15-16-47)39(24(4)31(49)19-33(50)61-32)63-43-37(52)35(46(9)10)40(26(6)60-43)62-34-20-45(8,55)42(54)27(7)58-34/h13-14,16-17,23-29,31-32,34-44,49,51-55H,12,15,18-21H2,1-11H3/b14-13+,22-17+/t23-,24+,25-,26-,27+,28+,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-/m1/s1 |
InChI Key |
UFUYRGNJTFAODM-MIUQDMJTSA-N |
Isomeric SMILES |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H](C([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)OC |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |
Synonyms |
macrocin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
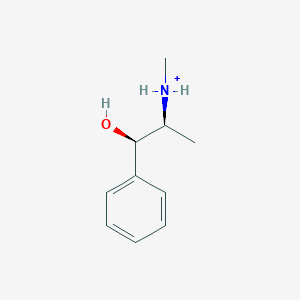
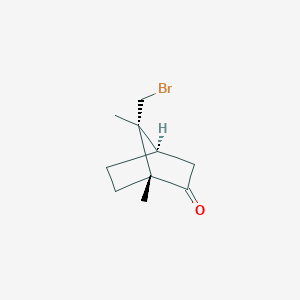
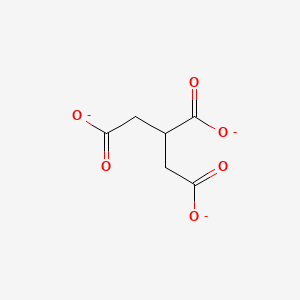
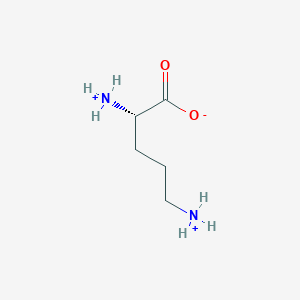
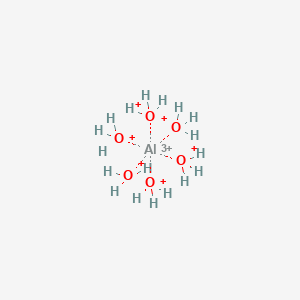
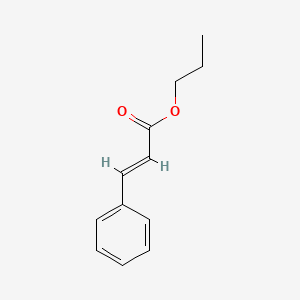
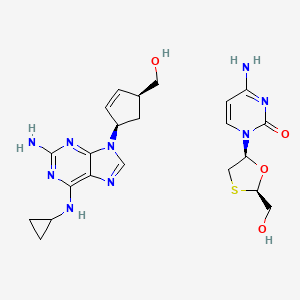
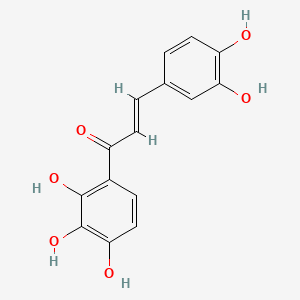
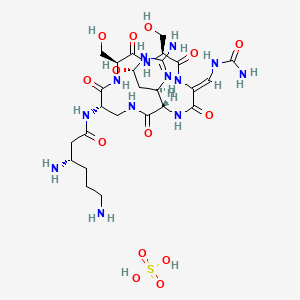

![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1239896.png)
